molecular formula C13H7Br3N2O B3055277 4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine CAS No. 637302-91-1

4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3055277
CAS No.: 637302-91-1
M. Wt: 446.92 g/mol
InChI Key: CUDLRNYZNURNKN-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by three bromine substituents: two on the benzoxazole core (positions 4 and 6) and one on the pendant 2-bromophenyl group.

Properties

IUPAC Name

4,6-dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br3N2O/c14-7-4-2-1-3-6(7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDLRNYZNURNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365368
Record name 4,6-dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637302-91-1
Record name 4,6-Dibromo-2-(2-bromophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637302-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzoxazole precursor followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like acetic acid or dichloromethane. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine atoms and the benzoxazole ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application, whether it is in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

Key structural differences among analogues lie in the substituents on the benzoxazole core and the pendant aryl group. Below is a comparative analysis:

Compound Name Substituent on Benzoxazole (Position 2) Additional Halogens/Functional Groups Molecular Weight (g/mol) Key Applications/Findings
Target Compound: 4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine 2-bromophenyl Br (positions 4, 6, and aryl) ~434.9* Hypothesized biological activity (antimicrobial/anticancer)
4,6-Dibromo-2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-amine 5-chloro-1-naphthyl Cl, Br (positions 4, 6) ~452.3* Higher steric bulk; safety data emphasizes toxicity precautions
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine 3,5-dimethylphenyl Br (positions 4, 6) 396.08 Lab use; discontinued commercial availability
4,6-DIBROMO-2-(2-CHLORO-5-IODOPHENYL)-1,3-BENZOXAZOL-5-AMINE 2-chloro-5-iodophenyl Cl, I, Br (positions 4, 6) ~507.3* Industrial applications (pesticides, pharmaceuticals)
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine 3-bromophenyl + oxadiazol-2-amine Br, methyl 448 (M+1) Demonstrated anti-inflammatory activity via IR/NMR studies

*Calculated based on molecular formulas.

Key Observations:
  • Iodine in introduces polarizability, useful in radiopharmaceuticals.
  • Steric Effects : Bulky groups like naphthyl or iodophenyl may reduce solubility but improve target specificity.
  • Biological Activity : The oxadiazole derivative showed explicit anti-inflammatory properties, suggesting that nitrogen-rich substituents enhance bioactivity.

Spectral and Analytical Data

  • IR/NMR : The oxadiazole derivative displayed characteristic peaks at 3307 cm⁻¹ (NH stretch) and 1570 cm⁻¹ (C=N), comparable to the target compound’s expected profile.
  • Purity : Commercial analogues often specify ≥95% purity (e.g., ), critical for reproducibility in pharmacological studies.

Biological Activity

Overview

4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine is a brominated derivative of benzoxazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research.

  • IUPAC Name : this compound
  • CAS Number : 637302-91-1
  • Molecular Formula : C13H7Br3N2O
  • Molecular Weight : 446.92 g/mol

Key Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP5.94570
PSA52.05000

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the bromination of a benzoxazole precursor followed by amination using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown promising results against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines, particularly those related to breast cancer (e.g., MCF7 cells). The mechanism is believed to involve apoptosis induction and cell cycle arrest . Molecular docking studies indicate favorable binding interactions with target proteins involved in cancer progression .

Research Findings

Several studies have explored the biological activity of benzoxazole derivatives:

  • Antimicrobial Studies :
    • Compounds structurally related to this compound were tested against standard strains such as Staphylococcus aureus and Candida albicans, showing activity comparable to established antibiotics like norfloxacin and fluconazole .
  • Anticancer Studies :
    • In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against human breast adenocarcinoma cells. The most active compounds showed IC50 values similar to those of standard chemotherapeutics such as 5-fluorouracil .

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazole derivatives for their biological activities. In this study:

  • Compounds p2 and p6 were highlighted for their significant antimicrobial effects.
  • Compound p2 demonstrated the highest anticancer activity against MCF7 cells, suggesting further investigation into its structure-activity relationship (SAR) could yield valuable insights for drug development .

The biological activity of this compound is attributed to its structural characteristics:

  • The presence of bromine atoms enhances lipophilicity and may increase binding affinity to biological targets.
  • The benzoxazole ring system is known to interact with DNA and proteins involved in cell signaling pathways, contributing to its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine

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